Binapacryl

Catalog No.
S521268
CAS No.
485-31-4
M.F
C15H18N2O6
M. Wt
322.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binapacryl

CAS Number

485-31-4

Product Name

Binapacryl

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

InChI

InChI=1S/C15H18N2O6/c1-5-10(4)12-7-11(16(19)20)8-13(17(21)22)15(12)23-14(18)6-9(2)3/h6-8,10H,5H2,1-4H3

InChI Key

ZRDUSMYWDRPZRM-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C

solubility

3.10e-06 M
Insoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%
Sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanol
Sol in 75% methylene chloride
Solubility in water: none

Synonyms

Dapacryl; Dinapacryl; Dinoseb methacrylate

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=C(C)C

The exact mass of the compound Binapacryl is 322.1165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.10e-06 minsoluble in water but soluble in organic solvents as follows: acetone 78%; ethanol 11%; isophorone 57%; kerosene 10%; xylene 70%sol in: 400 mg/l hexane; greater than 500 g/l dichloromethane, ethyl acetate, toluene; 21 g/l methanolsol in 75% methylene chloridesolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of enoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: ACARICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

Binapacryl (CAS: 485-31-4) is a dinitroalkylphenyl ester, specifically the 3-methylcrotonate ester of the well-known oxidative phosphorylation uncoupler, dinoseb. Historically utilized as an acaricide and fungicide, its current procurement is strictly limited to highly specialized analytical reference standards, ecotoxicology benchmarks, and biochemical models of ester-prodrug metabolism. Characterized by high lipophilicity (LogP ~4.75) and a specific susceptibility to alkaline hydrolysis, binapacryl serves as a critical baseline material for laboratories monitoring environmental persistence, lipid bioaccumulation, and the delayed-release kinetics of dinitrophenol toxicity [1].

Substituting the parent phenol, dinoseb, for binapacryl is fundamentally flawed in both analytical and toxicological workflows. Analytically, binapacryl's esterification shifts its LogP from 3.56 to 4.75, drastically altering its chromatographic retention time and requiring non-polar extraction solvents rather than the aqueous-compatible protocols used for dinoseb [1]. Toxicologically, binapacryl acts as a prodrug; it must undergo enzymatic or chemical hydrolysis to release the active uncoupler. Using dinoseb instead bypasses this rate-limiting cleavage step, completely invalidating assays designed to measure delayed toxicokinetics, esterase-dependent activation, or specific lipid-tissue bioaccumulation factors [2].

Lipophilicity and Solvent Compatibility for Extraction Workflows

The 3-methylcrotonate ester group in binapacryl significantly increases its lipophilicity compared to its parent compound, dinoseb. Binapacryl exhibits an estimated LogP of 4.75 and a calculated bioconcentration factor (BCF) of 2400, whereas dinoseb has a LogP of 3.56 [1]. This structural difference dictates handling and processability: binapacryl demonstrates minimal aqueous solubility but exceeds 50% solubility in heavy aromatic naphtha and acetone [2]. Consequently, analytical workflows must utilize non-polar solvent systems for quantitative extraction, directly contrasting with the more polar solvent compatibility of dinoseb.

Evidence DimensionLipophilicity (LogP) and Solvent Compatibility
Target Compound DataBinapacryl (LogP = 4.75; >50% soluble in aromatic naphtha/acetone)
Comparator Or BaselineDinoseb (LogP = 3.56; higher relative aqueous/polar compatibility)
Quantified Difference+1.19 LogP units, driving a BCF of 2400 and necessitating non-polar extraction media
ConditionsStandard octanol/water partitioning and solvent solubility assays

Forces analytical chemists to select specific non-polar solvents for standard formulation and lipid-fraction extractions, preventing recovery losses.

Sample Preparation Constraints: Alkaline Hydrolysis and Photolysis

Unlike the free phenol dinoseb, binapacryl is highly sensitive to environmental and chemical degradation during sample handling. In dilute basic solutions, binapacryl undergoes slow but significant hydrolysis to yield dinoseb, and it decomposes under UV irradiation with an estimated atmospheric half-life of 4.63 hours [1]. Dinoseb, lacking the ester linkage, remains stable under these alkaline conditions. Therefore, laboratories processing binapacryl must employ pH-controlled (non-basic) eluents and actinic-shielded glassware to prevent artifactual conversion to dinoseb prior to chromatographic analysis.

Evidence DimensionChemical Stability (Alkaline and UV)
Target Compound DataBinapacryl (Hydrolyzes in basic media; UV photolysis half-life ~4.63 hrs)
Comparator Or BaselineDinoseb (Stable free phenol under alkaline conditions)
Quantified DifferenceBinapacryl requires strict pH < 7 and UV-shielded handling to maintain molecular integrity
ConditionsAqueous basic solutions and UV-exposed analytical environments

Dictates the procurement of UV-protected packaging and the strict avoidance of alkaline reagents during extraction and chromatography.

Toxicokinetic Profile: Delayed Absorption via Ester Cleavage

In toxicological models, binapacryl functions as a delayed-release prodrug. Pharmacokinetic evaluations demonstrate that binapacryl is absorbed from the gastrointestinal tract at a distinctly slower rate than dinoseb, as it requires hydrolysis into dinoseb and dimethylacrylic acid to become an active uncoupler of oxidative phosphorylation [1]. This rate-limiting step results in a lower acute oral toxicity for binapacryl (rat LD50 ~58 mg/kg) compared to the rapidly absorbed dinoseb (rat LD50 ~25-40 mg/kg) [2].

Evidence DimensionAbsorption Rate and Acute Oral Toxicity (LD50)
Target Compound DataBinapacryl (Rat oral LD50: 58 mg/kg; slow, esterase-dependent absorption)
Comparator Or BaselineDinoseb (Rat oral LD50: 25-40 mg/kg; rapid absorption)
Quantified DifferenceBinapacryl exhibits a ~1.5x to 2x higher LD50 threshold due to delayed GI hydrolysis
ConditionsIn vivo mammalian toxicokinetic assays (oral administration)

Essential for researchers procuring compounds to model ester-prodrug kinetics and delayed mitochondrial uncoupling.

Analytical Reference Standards for Environmental Residue Monitoring

Due to its specific LogP of 4.75 and susceptibility to alkaline hydrolysis, binapacryl is procured as a precise analytical standard for GC-MS and LC-MS workflows. It is used to validate non-polar extraction protocols and confirm the absence of alkaline degradation during the processing of environmental soil and water samples[1].

Toxicokinetic Modeling of Ester-Prodrugs

Binapacryl serves as a model compound for studying the delayed absorption and activation of dinitrophenol esters. Researchers utilize it to map the enzymatic cleavage required to release the active oxidative phosphorylation uncoupler (dinoseb), contrasting its slow-release profile against immediate-acting phenols [2].

Aquatic Ecotoxicity and Bioaccumulation Benchmarking

With a calculated bioconcentration factor (BCF) of 2400 and high toxicity to fish (LC50 0.04–0.06 mg/L), binapacryl is highly relevant as a positive control in aquatic bioaccumulation assays. It allows ecotoxicologists to track lipid partitioning of lipophilic esters in aquatic organisms prior to metabolic hydrolysis [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

COLOURLESS CRYSTALLINE POWDER.

Color/Form

COLORLESS CRYSTALLINE POWDER
Pale yellow to brownish crystals

XLogP3

4.6

Exact Mass

322.1165

Density

1.2307 @ 20 °C/4 °C
Relative density (water = 1): 1.2

LogP

log Kow= 4.75 (est)

Odor

Faint aromatic odo

Appearance

Solid powder

Melting Point

70.0 °C
66-67 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

BASIC MECHANISM OF TOXICITY IS STIMULATION OF OXIDATIVE METABOLISM IN CELL MITOCHONDRIA, BY INTERFERENCE WITH NORMAL COUPLING OF CARBOHYDRATE OXIDN TO PHOSPHORYLATION (ADP TO ATP). INCR OXIDATIVE METABOLISM LEADS TO PYREXIA, TACHYCARDIA, & DEHYDRATION, & ULTIMATELY DEPLETES CARBOHYDRATE & FAT STORES. /NITROPHENOLIC COMPOUNDS/

Vapor Pressure

3.16e-07 mmHg
13 mPa at 60 °C
Vapor pressure, Pa at 60 °C: 0.013

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

485-31-4

Wikipedia

Binapacryl

Use Classification

ACARICIDES

Methods of Manufacturing

/IT IS/ MADE BY ESTERIFICATION OF DINOSEB ... WITH 3-METHYLCROTONOYL CHLORIDE ... .

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Binapacryl (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide. The international trade of ... Binapacryl ... is regulated by the Rotterdam convention on Prior Informed Consent (see http://www.pic.int/), which entered force on 24 February 2004. According to the PIC Convention, export of /Binapacryl/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).
Incompatible with alkalies. It may be phytotoxic when mixed with some organophosphorus compounds. Binapacryl is a non-systemic acaricide which is effective against powdery mildews, used mainly against all stages of spider mites and powdery mildews of apples, citrus, cotton, pears and top fruit at 25-50 g ai/100 l.
... MCDANIEL MITE ON APPLE HAS DEVELOPED RESISTANCE TO THE DINITRO CMPD, BINAPACRYL, IN WASHINGTON STATE ... . /FORMER USE/
/IT IS/ EFFECTIVE ON CONTACT AND BY GAS PHASE AGAINST ALL STAGES OF SPIDER MITES FROM DIFFERENT SPECIES, SOME BUD MITES ... ON A RANGE OF CROPS. /FORMER USE/
/MOROCIDE IS A/ CONTACT MITICIDE WITH OVICIDAL ACTION ... CONTROLS SEVERAL SPIDER MITE SPECIES ON ... PLUMS, PRUNES, ALMONDS, & WALNUTS. ALSO FOR USE ON NON-BEARING TREES ... OR VINES, OR AS POST-HARVEST APPLICATIONS ON BEARING TREES OR VINES. /FORMER USE/

Analytic Laboratory Methods

... BY EXTRACTING WITH HEPTANE, TREATING THE EXTRACT WITH SODIUM ETHOXIDE, STEAM DISTILLING THE DINOSEB SO FORMED & MEASURING ITS ABSORPTION @ 420 NM IN DILUTE SODIUM HYDROXIDE; ALTERNATIVELY THE NITRO GROUPS ARE DETERMINED BY THE TITANIUM TRICHLORIDE METHOD.
NITRO-GROUP DETERMINATION, BACK-TITRATION. ... OR GAS CHROMATOGRAPHIC METHOD AND COLORIMETRIC METHOD.
GENERAL SAMPLE, GAS CHROMATOGRAPHY.
EPA Method 515. Capillary Column Gas Chromatography with electron capture detection for the determination of chlorinated herbicides in drinking water. For Dinoseb the estimated detection limit is 0.01 ug/l, and the method detection limit is 0.07 ug/l. Using a packed column, the mean recovery is 86% with a standard deviation of 4% at a spike level of 0.5 ug/l in drinking water. Using a capillary column, the mean recovery is 56% with a Standard deviation of 19% at a spike level of 4.12 ug/l. /Dinoseb/

Stability Shelf Life

... Unstable in alkali & concentrated acids, suffers slight hydrolysis on long contact with water & is slowly decomposed by ultra violet light.

Dates

Last modified: 08-15-2023

COMPARATIVE TOXICITY AND BLOOD LEVEL STUDIES ON BINAPACRYL AND DNBP

R G BOUGH, E E CLIFFE, B LESSEL
PMID: 14288809   DOI: 10.1016/0041-008x(65)90136-5

Abstract




[Pesticides and liver biochemistry]

M Popović, K Daković-Svajcer, J Nerudova, S Trivić
PMID: 2484116   DOI:

Abstract

The effects of various pesticides (lindane, binapacrile and parathion) on the content of cytochrome P450 and glutathione, and on the activity of lipoperoxidase, xanthine oxidase and transaminases (SGOT and SPGT) were examined. Other parameters, such as the relative liver mass and hepatocyte viability were also estimated. All the studied parameters in the liver homogenate and in hepatocytes were changed by binapacrile, whereas in blood only the glutathione level was altered. Lindane produced an effect on all the parameters. In hepatocytes it did not affect only the lipoperoxidase activity. In the blood it changed only the level of glutathione content. Parathion, in the liver homogenate, changed all of the parameters examined, whereas in hepatocytes only lipoperoxidase activity remained unchanged. In the blood parathion caused a slight increase in the sulphhaemoglobin level and decreased the glutathione content.


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